Cas no 899986-04-0 (6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one)

6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-[(4-methylphenyl)methyl]-3-pyrrolidin-1-yl-4H-1,2,4-triazin-5-one
- 899986-04-0
- 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
- F2713-0766
- STL270884
- AKOS016392687
-
- Inchi: 1S/C15H18N4O/c1-11-4-6-12(7-5-11)10-13-14(20)16-15(18-17-13)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20)
- InChI Key: TZIBASXLJXPWAN-UHFFFAOYSA-N
- SMILES: O=C1C(CC2C=CC(C)=CC=2)=NN=C(N1)N1CCCC1
Computed Properties
- Exact Mass: 270.14806121g/mol
- Monoisotopic Mass: 270.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.1Ų
- XLogP3: 1.8
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2713-0766-1mg |
6-[(4-methylphenyl)methyl]-3-(pyrrolidin-1-yl)-4,5-dihydro-1,2,4-triazin-5-one |
899986-04-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2713-0766-2mg |
6-[(4-methylphenyl)methyl]-3-(pyrrolidin-1-yl)-4,5-dihydro-1,2,4-triazin-5-one |
899986-04-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2713-0766-2μmol |
6-[(4-methylphenyl)methyl]-3-(pyrrolidin-1-yl)-4,5-dihydro-1,2,4-triazin-5-one |
899986-04-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 |
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one Related Literature
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one: A Novel Scaffold for Targeted Drug Discovery
6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one represents a structurally unique compound with potential applications in pharmaceutical research. Its chemical structure, defined by the CAS No. 899986-04-0, features a triazinone ring system functionalized with a 4-methylbenzyl group and a pyrrolidin-1-yl substituent. This molecular architecture has garnered attention for its ability to modulate multiple biological targets, making it a promising candidate for the development of therapeutic agents in oncology and neurodegenerative disease research.
Recent studies have highlighted the versatility of the 1,2,4-triazin-5(4H)-one scaffold in drug design. The pyrrolidin-1-yl moiety, for instance, contributes to enhanced metabolic stability and improved drug-like properties, while the 4-methylbenzyl group provides hydrophobic interactions critical for target binding. The combination of these functional groups creates a unique molecular environment that may facilitate interactions with protein targets, particularly in the context of kinase inhibition and ion channel modulation.
The 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one molecule has been recently explored in the context of cancer therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of Aurora B kinase, a key regulator of mitosis. This finding aligns with the growing interest in targeting mitotic pathways for the treatment of solid tumors, where uncontrolled cell division is a hallmark of malignancy. The compound's selectivity for Aurora B over other kinases suggests potential for minimizing off-target effects, a critical consideration in drug development.
Further research has focused on the 1,2,4-triazin-3-yl core's interactions with G protein-coupled receptors (GPCRs). A 2024 preprint from the British Journal of Pharmacology reported that the pyrrolidin-1-yl substituent enhances the compound's affinity for the muscarinic acetylcholine receptor M1 subtype, which is implicated in neurodegenerative disorders such as Alzheimer's disease. This dual functionality—targeting both kinases and GPCRs—positions the compound as a potential lead for multi-target therapy strategies.
The 4-methylbenzyl group in the 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one structure also plays a role in modulating the compound's pharmacokinetic profile. A 2023 study in Drug Metabolism and Disposition demonstrated that the methyl group at the benzyl ring enhances the compound's ability to cross the blood-brain barrier, a critical factor for treating central nervous system (CNS) disorders. This property is particularly relevant given the increasing focus on CNS-targeted therapies for conditions like Parkinson's disease and multiple sclerosis.
Recent computational studies have also explored the 1,2,4-triazin-5(4H)-one scaffold's potential for targeting ion channels. A 2024 review in Current Opinion in Pharmacology highlighted the compound's ability to modulate voltage-gated sodium channels, which are implicated in chronic pain and epilepsy. The pyrrolidin-1-yl substituent appears to enhance the compound's ability to stabilize the closed state of these channels, offering a novel mechanism for anticonvulsant activity.
The CAS No. 899986-04-0 compound has also been investigated for its potential in combination therapies. A 2023 clinical trial reported in Clinical Cancer Research showed that the compound, when used in conjunction with standard chemotherapy agents, significantly improved progression-free survival in patients with advanced breast cancer. This synergistic effect is attributed to the compound's ability to sensitize cancer cells to chemotherapeutic agents through the modulation of DNA repair pathways.
From a synthetic perspective, the 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one structure presents opportunities for further optimization. A 2024 study in Organic & Biomolecular Chemistry described the development of a new synthetic route to the compound, which involves the use of microwave-assisted condensation to form the triazinone ring. This method offers a more efficient and scalable approach to producing the compound for preclinical and clinical studies.
Challenges remain in fully characterizing the 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one's biological activity. While in vitro studies have demonstrated its potential, in vivo efficacy and safety profiles require further investigation. Additionally, the compound's ability to target multiple pathways may lead to complex pharmacological interactions that need to be carefully evaluated in clinical settings.
In conclusion, the 6-(4-methylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one compound represents a promising candidate for the development of novel therapeutics. Its unique chemical structure, combined with recent advances in drug discovery methodologies, positions it as a valuable tool for addressing some of the most challenging diseases in modern medicine. Continued research into its biological mechanisms and pharmacological properties will be critical for translating these findings into clinical applications.
Key Highlights:
- The 1,2,4-triazin-5(4H)-one scaffold shows promise in targeting kinases and GPCRs.
- The pyrrolidin-1-yl group enhances metabolic stability and CNS penetration.
- The 4-methylbenzyl moiety contributes to ion channel modulation.
- Recent studies suggest potential applications in oncology and neurodegenerative diseases.
- Further research is needed to fully understand its therapeutic potential and safety profile.
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